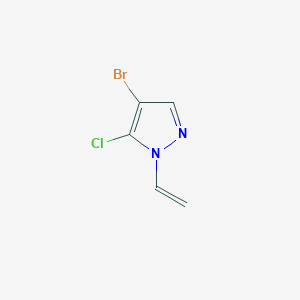
4-Bromo-5-chloro-1-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1-vinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science . The presence of bromine, chlorine, and vinyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 1,3-diketones with hydrazine derivatives, followed by halogenation and vinylation steps . For instance, the reaction of 4-bromo-3-chloro-1-phenyl-1H-pyrazole with vinyl magnesium bromide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize cost-effective and readily available starting materials, along with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-chloro-1-vinyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s halogen and vinyl groups can enhance its binding affinity and selectivity towards these targets . Additionally, its ability to undergo various chemical reactions allows for the formation of active metabolites that contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the chlorine and vinyl groups, resulting in different reactivity and applications.
5-Chloro-1-vinyl-1H-pyrazole: Similar structure but without the bromine atom, affecting its chemical properties and uses.
4-Bromo-5-chloro-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a vinyl group, leading to different biological activities.
Uniqueness
4-Bromo-5-chloro-1-vinyl-1H-pyrazole is unique due to the presence of both halogen atoms and a vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate for creating a wide range of derivatives with diverse applications .
Properties
CAS No. |
923036-04-8 |
|---|---|
Molecular Formula |
C5H4BrClN2 |
Molecular Weight |
207.45 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-ethenylpyrazole |
InChI |
InChI=1S/C5H4BrClN2/c1-2-9-5(7)4(6)3-8-9/h2-3H,1H2 |
InChI Key |
STTUZNMRNZIMAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




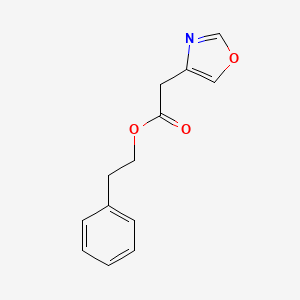
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
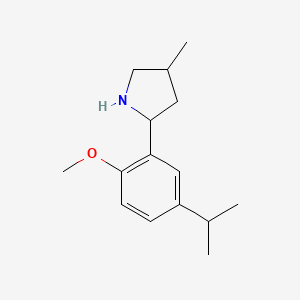

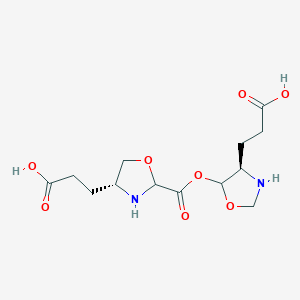


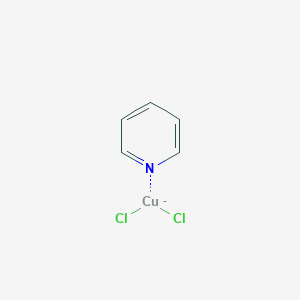
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
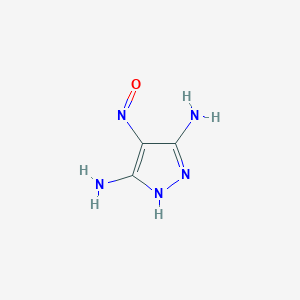
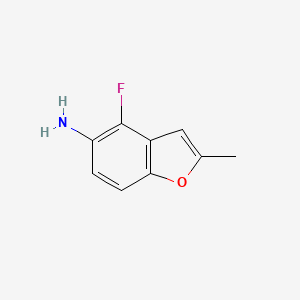
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
